molecular formula C16H17NO2 B13903961 (R)-2-Methyl-3-phenyl-2-(phenylamino)propanoic acid

(R)-2-Methyl-3-phenyl-2-(phenylamino)propanoic acid

Katalognummer: B13903961
Molekulargewicht: 255.31 g/mol
InChI-Schlüssel: VBVCZGRHALDGRS-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Methyl-3-phenyl-2-(phenylamino)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenyl group and a phenylamino group attached to the propanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-3-phenyl-2-(phenylamino)propanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reaction of a phenyl-substituted ketone with an amine under acidic conditions to form the corresponding imine. This imine is then reduced using a chiral reducing agent to yield the desired amino acid.

Industrial Production Methods

Industrial production of ®-2-Methyl-3-phenyl-2-(phenylamino)propanoic acid may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as crystallization and purification to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Methyl-3-phenyl-2-(phenylamino)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl and phenylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens or sulfonyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

®-2-Methyl-3-phenyl-2-(phenylamino)propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of ®-2-Methyl-3-phenyl-2-(phenylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylalanine: An amino acid with a similar phenyl group but lacking the phenylamino group.

    Tyrosine: Another amino acid with a phenyl group and an additional hydroxyl group.

    Phenylglycine: Contains a phenyl group and an amino group attached to the same carbon atom.

Uniqueness

®-2-Methyl-3-phenyl-2-(phenylamino)propanoic acid is unique due to the presence of both a phenyl group and a phenylamino group, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C16H17NO2

Molekulargewicht

255.31 g/mol

IUPAC-Name

(2R)-2-anilino-2-methyl-3-phenylpropanoic acid

InChI

InChI=1S/C16H17NO2/c1-16(15(18)19,12-13-8-4-2-5-9-13)17-14-10-6-3-7-11-14/h2-11,17H,12H2,1H3,(H,18,19)/t16-/m1/s1

InChI-Schlüssel

VBVCZGRHALDGRS-MRXNPFEDSA-N

Isomerische SMILES

C[C@@](CC1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2

Kanonische SMILES

CC(CC1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.